molecular formula C12H20N2O2 B2525260 3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione CAS No. 1437-61-2

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione

Cat. No.: B2525260
CAS No.: 1437-61-2
M. Wt: 224.304
InChI Key: MSHPUFKUWHKRJN-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol It is known for its unique structure, which includes a cyclohexyl group and an isopropyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

The synthesis of 3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione typically involves the reaction of cyclohexylamine with isopropyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolidine ring is opened or modified by nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction may produce amine-functionalized compounds.

Scientific Research Applications

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:

    3-Cyclohexyl-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of an isopropyl group.

    3-Phenyl-5-isopropylimidazolidine-2,4-dione: Contains a phenyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific combination of cyclohexyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-cyclohexyl-5-propan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHPUFKUWHKRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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